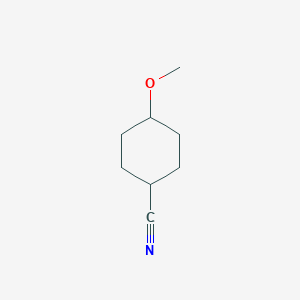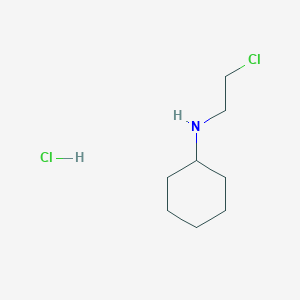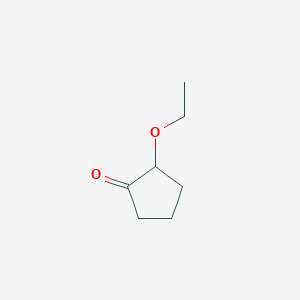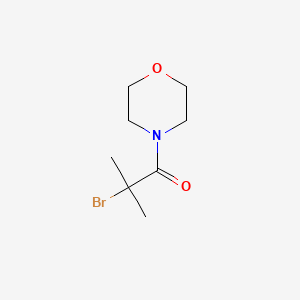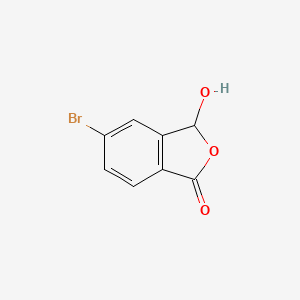
5-bromo-3-hydroxy-3H-isobenzofuran-1-one
概要
説明
5-Bromo-3-hydroxy-3H-isobenzofuran-1-one is a chemical compound that is part of a broader class of organic compounds known as isobenzofurans. These compounds are characterized by a fused benzene and furan ring structure, which can be modified with various functional groups to alter their chemical properties and biological activities. The presence of a bromine atom and a hydroxy group in this compound suggests potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of related brominated furanones and isobenzofuranones has been reported using starting materials such as maleic anhydrides and phthalic anhydrides. A key step in the synthesis involves debrominative decarboxylation or bromodecarboxylation reactions . Another approach for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones involves regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, which proceeds smoothly and allows for further elaboration through palladium-catalyzed cross-coupling reactions . These methods provide a foundation for the synthesis of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one and its derivatives.
Molecular Structure Analysis
The molecular structure of a similar compound, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, has been analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a monoclinic space group. Density functional theory (DFT) calculations have been used to optimize the geometry and calculate vibrational frequencies, with results showing good agreement with experimental data . These techniques could be applied to determine the precise molecular structure of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one.
Chemical Reactions Analysis
Brominated isobenzofuranones can undergo various chemical reactions, including nucleophilic substitution and further functionalization. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield substituted derivatives, demonstrating the reactivity of brominated compounds in substitution reactions . Similarly, 5-bromo-3-hydroxy-3H-isobenzofuran-1-one could potentially participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one can be inferred from related compounds. For example, the presence of hydroxy groups can contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds. The bromine atom can make the compound amenable to further chemical transformations, such as Suzuki coupling reactions, which are facilitated by palladium catalysis . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT to predict the compound's reactivity .
科学的研究の応用
- Synthesis of Substituted Isobenzofuran-1 (3H)-ones and Isobenzofuran-1,3-diones
- Application Summary : This compound is used in the synthesis of substituted isobenzofuran-1 (3H)-ones and isobenzofuran-1,3-diones from indane derivatives in subcritical media .
- Method of Application : The indane derivatives were oxidized to the corresponding isobenzofuran-1 (3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This procedure is simple, economic, environmentally benign, and general .
- Results : The indane derivatives were transformed into isobenzofuran-1 (3H)-one .
- It is available for purchase from various chemical suppliers, indicating that it may be used in a variety of research and industrial applications .
- It is often used in the field of organic chemistry, particularly in the synthesis of substituted isobenzofuran-1 (3H)-ones and isobenzofuran-1,3-diones .
- It is available for purchase from various chemical suppliers, indicating that it may be used in a variety of research and industrial applications .
- It is often used in the field of organic chemistry, particularly in the synthesis of substituted isobenzofuran-1 (3H)-ones and isobenzofuran-1,3-diones .
特性
IUPAC Name |
5-bromo-3-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPAMEIHXKSDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557783 | |
| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3H-isobenzofuran-1-one | |
CAS RN |
102126-71-6 | |
| Record name | 5-Bromo-3-hydroxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


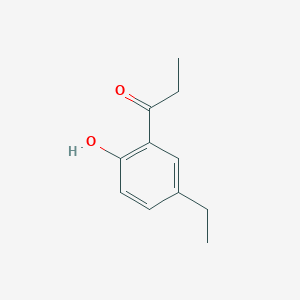
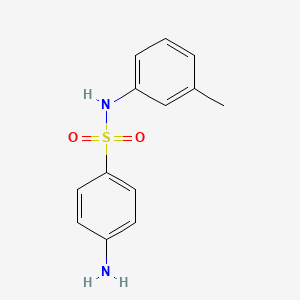


![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)
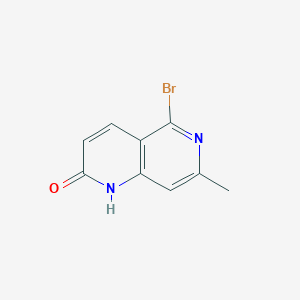
![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)


